molecular formula C17H13ClO4S B2501102 Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate CAS No. 325810-96-6

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B2501102
CAS No.: 325810-96-6
M. Wt: 348.8
InChI Key: URSICUZTPNHAFS-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C17H13ClO4S. It is a derivative of naphthalene and benzenesulfonic acid, characterized by the presence of a naphthyl group attached to a chloromethoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of naphthalen-1-ol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, KOH).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4S/c1-21-16-10-9-13(18)11-17(16)23(19,20)22-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSICUZTPNHAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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